

Unveiling Tuberculosis Inhibitor 12: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Tuberculosis inhibitor 12*

Cat. No.: B12387876

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An in-depth analysis of the chemical architecture, biological properties, and therapeutic potential of the novel oxadiazole-based antitubercular agent, **Tuberculosis Inhibitor 12**.

Abstract

Tuberculosis (TB), caused by *Mycobacterium tuberculosis*, remains a formidable global health challenge, necessitating the urgent development of novel therapeutics. **Tuberculosis Inhibitor 12**, a complex 1,3,4-oxadiazole derivative, has emerged as a compound of interest in the antitubercular drug discovery pipeline. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the synthesis of related compounds and the evaluation of antimycobacterial efficacy are presented, alongside a discussion of the potential mechanisms of action for this class of inhibitors. This document aims to serve as a critical resource for researchers and drug development professionals engaged in the fight against tuberculosis.

Chemical Structure and Physicochemical Properties

Tuberculosis Inhibitor 12, identified by the Chemical Abstracts Service (CAS) number 793729-44-9, is chemically named 2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole. Its molecular formula is $C_{15}H_9FN_4O_3S$, with a corresponding molecular weight of 344.32 g/mol.

Table 1: Physicochemical Properties of **Tuberculosis Inhibitor 12**

Property	Value	Reference
CAS Number	793729-44-9	[1]
Molecular Formula	C ₁₅ H ₉ FN ₄ O ₃ S	[1]
Molecular Weight	344.32 g/mol	[1]
Chemical Name	2-(4-Fluorophenyl)-5-(((5-furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole	

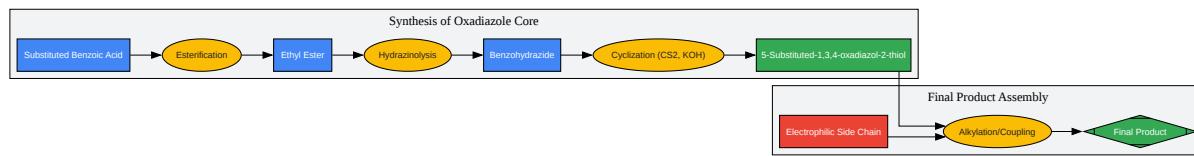
Synthesis and Characterization

While a specific, detailed synthesis protocol for **Tuberculosis Inhibitor 12** is not publicly available in the reviewed literature, the synthesis of structurally related 2,5-disubstituted-1,3,4-oxadiazoles provides a well-established methodological framework. A plausible synthetic route can be extrapolated from the synthesis of similar compounds, such as N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide.

General Synthetic Approach for Related 1,3,4-Oxadiazole Derivatives

The synthesis of the core 1,3,4-oxadiazole structures typically involves a multi-step process:

- Esterification: Conversion of a substituted benzoic acid to its corresponding ethyl ester.
- Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form a benzohydrazide.
- Oxadiazole Ring Formation: Cyclization of the benzohydrazide, often using carbon disulfide in the presence of a base, to yield a 5-substituted-1,3,4-oxadiazol-2-thiol.
- Alkylation/Coupling: Reaction of the thiol group with a suitable electrophile to introduce the desired side chain.

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Caption: Generalized synthetic workflow for 1,3,4-oxadiazole derivatives.

Biological Activity and Mechanism of Action

Tuberculosis Inhibitor 12 is an oxadiazole derivative that has demonstrated inhibitory activity against *Mycobacterium tuberculosis*. At a concentration of 20 μM , it exhibited inhibition rates of 82% and 78% in 7H9-Tw-OADC and a related medium, respectively.

Quantitative Biological Data

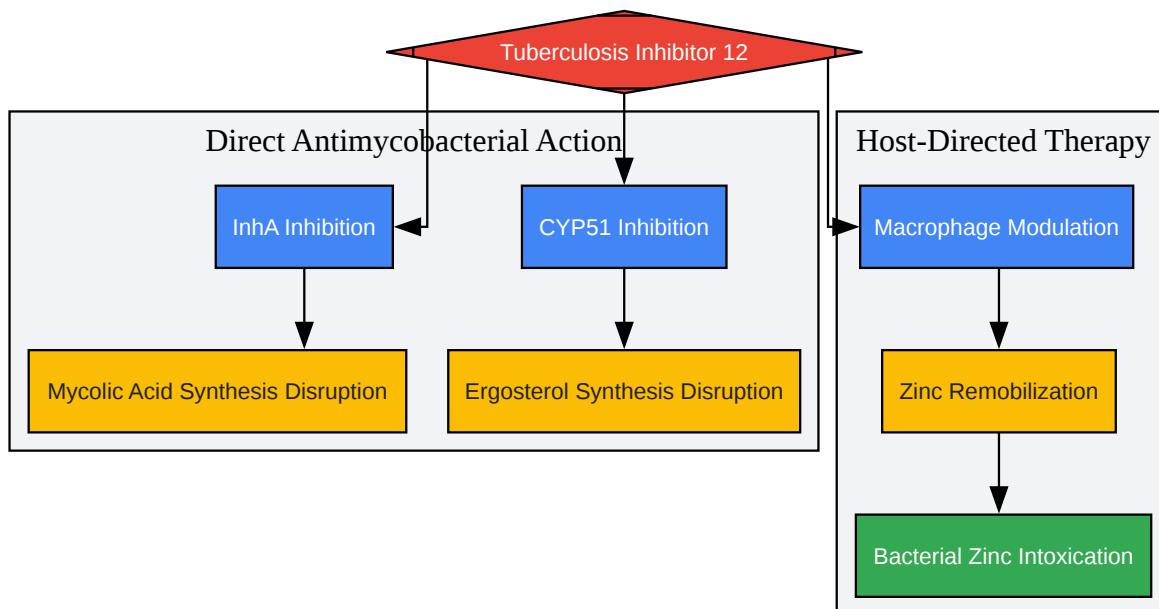
Table 2: In Vitro Activity of **Tuberculosis Inhibitor 12**

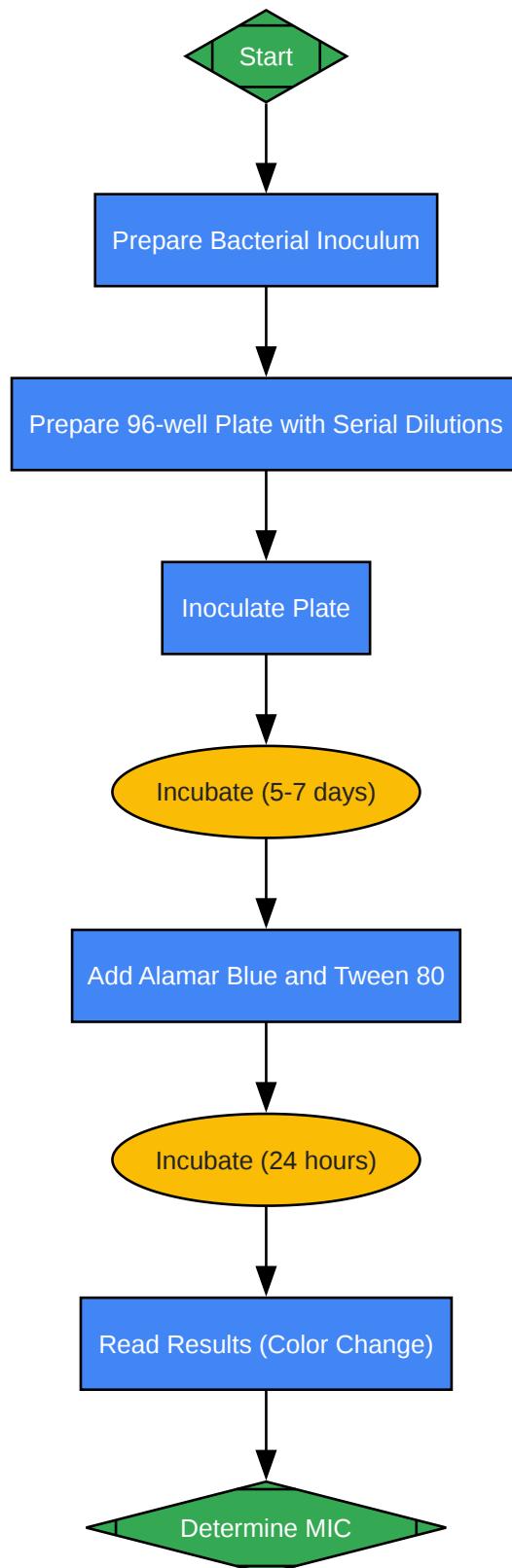
Assay Medium	Concentration (μM)	Inhibition Rate (%)
7H9-Tw-OADC	20	82
7H9-Tw-OADC (variant)	20	78

Potential Mechanisms of Action

The precise molecular target of **Tuberculosis Inhibitor 12** has not been definitively identified. However, research on other 1,3,4-oxadiazole derivatives suggests several potential mechanisms of action against *M. tuberculosis*:

- Inhibition of Mycolic Acid Synthesis: Some oxadiazoles target the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
- Disruption of Ergosterol Synthesis: Another potential target is sterol 14 α -demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a crucial component of the mycobacterial cell membrane.
- Host-Directed Therapy: Certain oxadiazole compounds have been shown to modulate the host immune response to infection. One such mechanism involves the induction of zinc remobilization within macrophages, leading to bacterial zinc intoxication.



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References

- 1. Tuberculosis inhibitor 12 | Bacterial | 793729-44-9 | Invivochem [invivochem.com]
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